Cas no 1044773-79-6 (Methyl 3-fluoro-4-piperidin-4-ylbenzoate)

Methyl 3-fluoro-4-piperidin-4-ylbenzoate 化学的及び物理的性質
名前と識別子
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- EN300-7427485
- methyl 3-fluoro-4-piperidin-4-ylbenzoate
- CS-0347234
- 1044773-79-6
- A1-35458
- Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
- Methyl 3-fluoro-4-piperidin-4-ylbenzoate
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- インチ: 1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3
- InChIKey: IERHLHAKTGPWQJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C=CC=1C1CCNCC1
計算された属性
- 精确分子量: 237.11650692g/mol
- 同位素质量: 237.11650692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2
Methyl 3-fluoro-4-piperidin-4-ylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7427485-5.0g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 5.0g |
$3935.0 | 2024-05-24 | |
Enamine | EN300-7427485-10.0g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 10.0g |
$5837.0 | 2024-05-24 | |
Enamine | EN300-7427485-0.5g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 0.5g |
$1302.0 | 2024-05-24 | |
Enamine | EN300-7427485-0.05g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 0.05g |
$1140.0 | 2024-05-24 | |
Enamine | EN300-7427485-0.1g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 0.1g |
$1195.0 | 2024-05-24 | |
Enamine | EN300-7427485-0.25g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 0.25g |
$1249.0 | 2024-05-24 | |
Enamine | EN300-7427485-2.5g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 2.5g |
$2660.0 | 2024-05-24 | |
Enamine | EN300-7427485-1.0g |
methyl 3-fluoro-4-(piperidin-4-yl)benzoate |
1044773-79-6 | 95% | 1.0g |
$1357.0 | 2024-05-24 |
Methyl 3-fluoro-4-piperidin-4-ylbenzoate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
Methyl 3-fluoro-4-piperidin-4-ylbenzoateに関する追加情報
Methyl 3-Fluoro-4-Piperidin-4-ylbenzoate (CAS No. 1044773-79-6): An Overview of Its Structure, Synthesis, and Applications
Methyl 3-fluoro-4-piperidin-4-ylbenzoate (CAS No. 1044773-79-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted benzene ring and a piperidine moiety. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of methyl 3-fluoro-4-piperidin-4-ylbenzoate can be represented as C15H16FO2. The presence of the fluoro group on the benzene ring imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The piperidine ring, on the other hand, is a common structural motif in many biologically active compounds, known for its ability to modulate various receptor systems.
The synthesis of methyl 3-fluoro-4-piperidin-4-ylbenzoate has been extensively studied in recent years. One common approach involves the coupling of 3-fluoro-4-bromobenzoic acid with piperidine, followed by esterification with methanol. This method provides a straightforward and efficient route to the target compound. Another notable synthetic route involves the palladium-catalyzed cross-coupling reaction between a fluoro-substituted aryl halide and a piperidine derivative, which has been optimized to achieve high yields and selectivity.
In terms of its applications, methyl 3-fluoro-4-piperidin-4-ylbenzoate has shown promise as a potential therapeutic agent in several areas of medicinal chemistry. Recent studies have highlighted its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. The fluoro substitution on the benzene ring enhances the compound's binding affinity to these receptors, while the piperidine moiety contributes to its selectivity and efficacy.
Beyond its role as a receptor modulator, methyl 3-fluoro-4-piperidin-4-ylbenzoate has also been investigated for its potential as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization through various chemical transformations, making it a valuable building block in synthetic chemistry. For example, it can be used as a starting material for the preparation of fluorinated analogs of known bioactive compounds, which may exhibit improved pharmacological properties.
The pharmacokinetic properties of methyl 3-fluoro-4-piperidin-4-ylbenzoate have also been studied to understand its behavior in biological systems. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a drug candidate. The fluoro substitution on the benzene ring contributes to enhanced metabolic stability, while the piperidine moiety facilitates membrane permeability and cellular uptake.
In conclusion, methyl 3-fluoro-4-piperidin-4-ylbenzoate (CAS No. 1044773-79-6) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation as a lead compound in drug discovery efforts. Ongoing research continues to explore its potential as a therapeutic agent and as an intermediate in synthetic chemistry, highlighting its significance in advancing our understanding of complex biological systems.
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